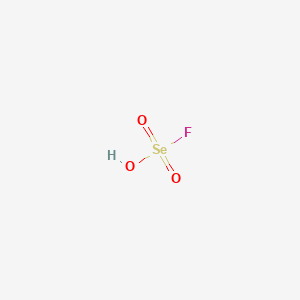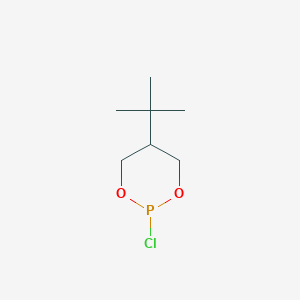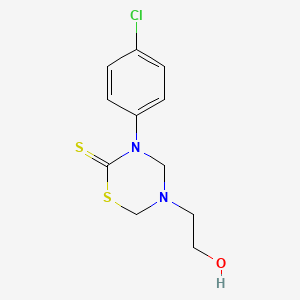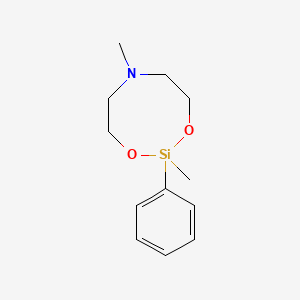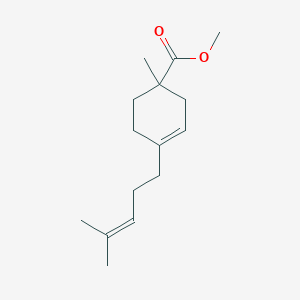
5-Nitro-L-norvaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Nitro-L-norvaline is a derivative of the non-proteinogenic amino acid L-norvaline. It is characterized by the presence of a nitro group (-NO2) attached to the carbon chain.
Méthodes De Préparation
The synthesis of 5-Nitro-L-norvaline typically involves the nitration of L-norvaline. One common method includes the use of nitrating agents such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4). The reaction conditions must be carefully controlled to ensure the selective nitration of the desired position on the carbon chain .
Industrial production methods for this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity .
Analyse Des Réactions Chimiques
5-Nitro-L-norvaline undergoes various chemical reactions, including:
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 5-amino-L-norvaline .
Applications De Recherche Scientifique
5-Nitro-L-norvaline has several scientific research applications:
Biochemistry: It is used as an inhibitor of pyridoxal 5’-phosphate-dependent enzymes, which play crucial roles in amino acid metabolism.
Medicinal Chemistry: Research has explored its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer’s disease.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules, including pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-Nitro-L-norvaline involves its interaction with specific molecular targets. For instance, it inhibits arginase by binding to the enzyme’s active site, thereby preventing the conversion of L-arginine to urea and ornithine. This inhibition can reduce the production of reactive oxygen species and inflammation, which are associated with neurodegenerative diseases .
Comparaison Avec Des Composés Similaires
5-Nitro-L-norvaline can be compared to other nitro-substituted amino acids, such as 5-nitro-L-glutamate and 5-nitro-L-ornithine. These compounds share similar structural features but differ in their specific biological activities and applications. For example, 5-nitro-L-glutamate is primarily studied for its role in neurotransmission, while 5-nitro-L-ornithine is investigated for its potential in cancer therapy .
Propriétés
Numéro CAS |
21753-92-4 |
|---|---|
Formule moléculaire |
C5H10N2O4 |
Poids moléculaire |
162.14 g/mol |
Nom IUPAC |
(2S)-2-amino-5-nitropentanoic acid |
InChI |
InChI=1S/C5H10N2O4/c6-4(5(8)9)2-1-3-7(10)11/h4H,1-3,6H2,(H,8,9)/t4-/m0/s1 |
Clé InChI |
XEPMGNVHTHVQNX-BYPYZUCNSA-N |
SMILES isomérique |
C(C[C@@H](C(=O)O)N)C[N+](=O)[O-] |
SMILES canonique |
C(CC(C(=O)O)N)C[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


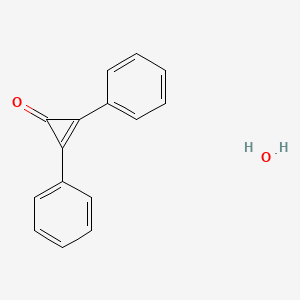
![N~1~-[3-(Trimethylsilyl)propyl]ethane-1,2-diamine](/img/structure/B14703194.png)
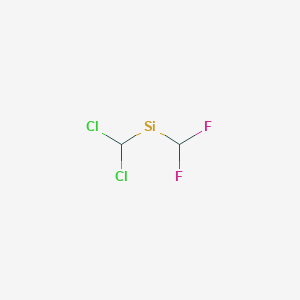
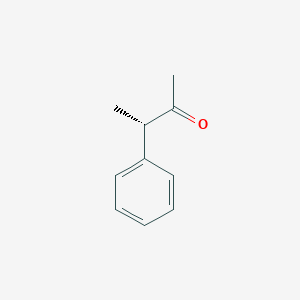
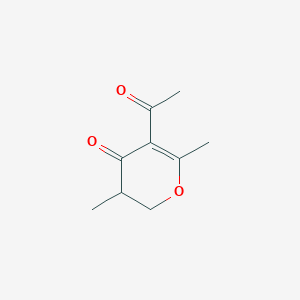
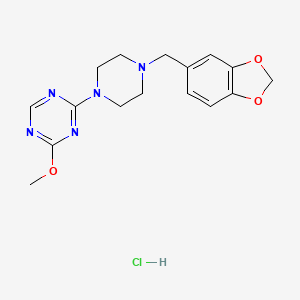
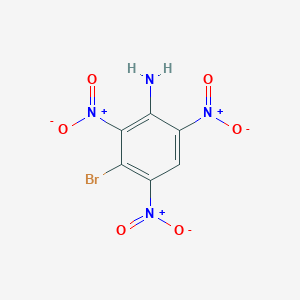
![1-[2-(4-Methyl-3-nitrophenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14703219.png)
![3-Phenyl-1-[phenyl(3-phenyl-2H-isoindol-1-yl)methylidene]-1H-isoindole](/img/structure/B14703225.png)
